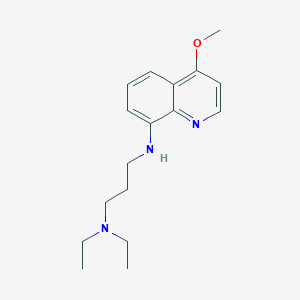
N',N'-diethyl-N-(4-methoxyquinolin-8-yl)propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’,N’-diethyl-N-(4-methoxyquinolin-8-yl)propane-1,3-diamine is a chemical compound with the molecular formula C17H25N3O. It is known for its unique structure, which includes a quinoline ring substituted with a methoxy group and a propane-1,3-diamine chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-N-(4-methoxyquinolin-8-yl)propane-1,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyquinoline and propane-1,3-diamine.
Alkylation: The 4-methoxyquinoline is alkylated with diethylamine to introduce the diethylamino group.
Coupling Reaction: The alkylated product is then coupled with propane-1,3-diamine under specific reaction conditions to form the final compound.
The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of N’,N’-diethyl-N-(4-methoxyquinolin-8-yl)propane-1,3-diamine follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N’,N’-diethyl-N-(4-methoxyquinolin-8-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Applications De Recherche Scientifique
N’,N’-diethyl-N-(4-methoxyquinolin-8-yl)propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent due to its quinoline structure.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of N’,N’-diethyl-N-(4-methoxyquinolin-8-yl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’,N’-diethyl-N-(4-hydroxyquinolin-8-yl)propane-1,3-diamine
- N’,N’-diethyl-N-(4-chloroquinolin-8-yl)propane-1,3-diamine
- N’,N’-diethyl-N-(4-methylquinolin-8-yl)propane-1,3-diamine
Uniqueness
N’,N’-diethyl-N-(4-methoxyquinolin-8-yl)propane-1,3-diamine is unique due to the presence of the methoxy group on the quinoline ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and interaction with molecular targets compared to other similar compounds .
Propriétés
Numéro CAS |
5430-58-0 |
|---|---|
Formule moléculaire |
C17H25N3O |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
N',N'-diethyl-N-(4-methoxyquinolin-8-yl)propane-1,3-diamine |
InChI |
InChI=1S/C17H25N3O/c1-4-20(5-2)13-7-11-18-15-9-6-8-14-16(21-3)10-12-19-17(14)15/h6,8-10,12,18H,4-5,7,11,13H2,1-3H3 |
Clé InChI |
WIUSNONDOFFMOT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCNC1=CC=CC2=C(C=CN=C21)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yl]oxymethyl]oxirane](/img/structure/B13996394.png)
![2-[(2-Nitrophenanthridin-6-yl)amino]ethanol](/img/structure/B13996397.png)


![3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B13996415.png)
![4,6-Dichloro-N-[1-(2-phenylethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine](/img/structure/B13996420.png)





![5,6-dichloro-2-(3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13996454.png)


